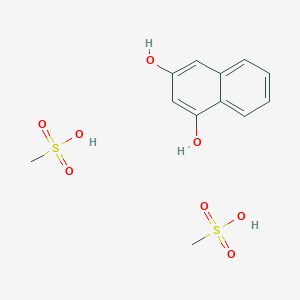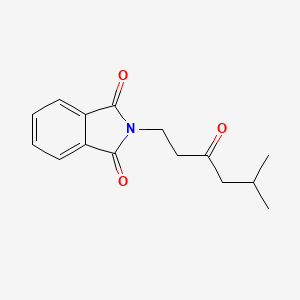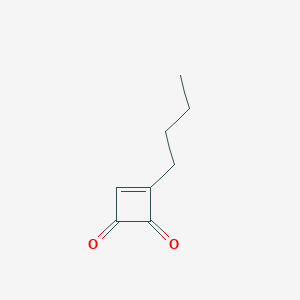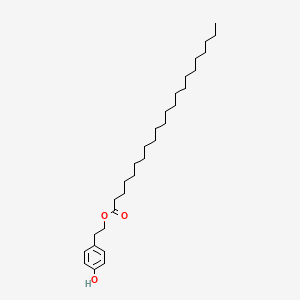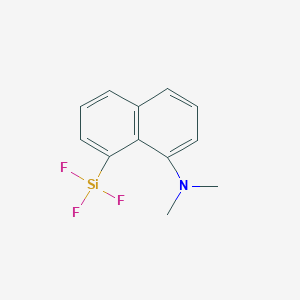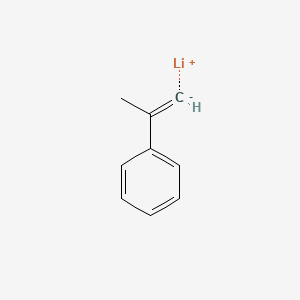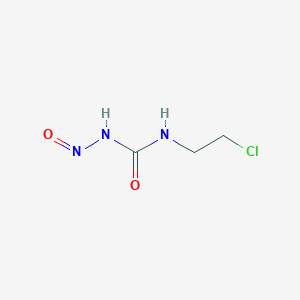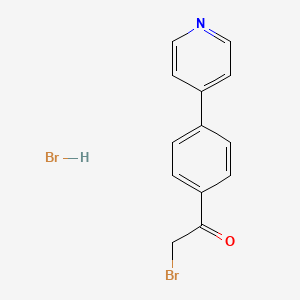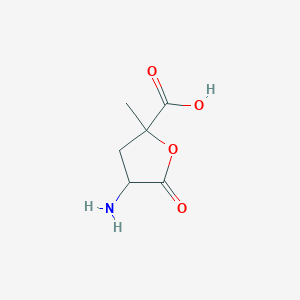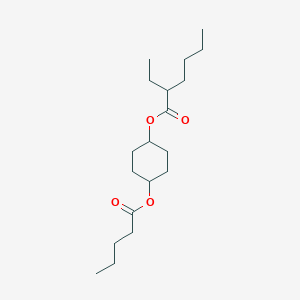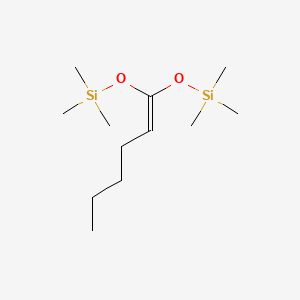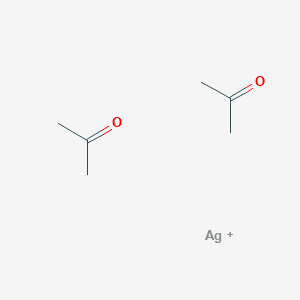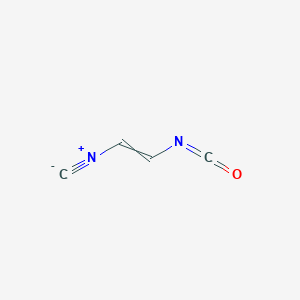
1-Isocyanato-2-isocyanoethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-isocyanoethene is an organic compound characterized by the presence of two isocyanate functional groups This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-isocyanoethene can be synthesized through several methods. One common approach involves the reaction of ethyl 2-isocyanoacetate with dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride. The reaction is typically carried out in a dichloromethane solvent at low temperatures, such as -78°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of phosgene-free methods to address safety and environmental concerns. One such method includes the oxidation of isonitriles using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . This method is efficient and yields high-purity isocyanates suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-2-isocyanoethene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups through nucleophilic attack.
Common Reagents and Conditions:
Oxidation: DMSO and trifluoroacetic anhydride are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium catalysts is a typical method for reducing isocyanates to amines.
Substitution: Alcohols and amines are common nucleophiles that react with isocyanates to form urethanes and ureas, respectively.
Major Products:
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Carbamates: Formed by the reaction of isocyanates with carbamic acids.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-isocyanoethene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers.
Wirkmechanismus
1-Isocyanato-2-isocyanoethene can be compared with other isocyanate compounds such as:
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- m-Tolylidene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
Uniqueness: this compound is unique due to its dual isocyanate groups, which provide distinct reactivity compared to other isocyanates. This dual functionality allows for the formation of more complex and diverse products .
Vergleich Mit ähnlichen Verbindungen
- MDI: Used in the production of rigid polyurethane foams.
- TDI: Commonly used in the manufacture of flexible polyurethane foams.
- HDI: Utilized in the production of coatings and adhesives .
Eigenschaften
CAS-Nummer |
140438-49-9 |
|---|---|
Molekularformel |
C4H2N2O |
Molekulargewicht |
94.07 g/mol |
IUPAC-Name |
1-isocyanato-2-isocyanoethene |
InChI |
InChI=1S/C4H2N2O/c1-5-2-3-6-4-7/h2-3H |
InChI-Schlüssel |
XUQQVKOBULOUAL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C=CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


